molecular formula C11H10BrN3O2 B11810634 Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B11810634
M. Wt: 296.12 g/mol
InChI Key: XECFLUKHRCBUGC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring, a pyridin-4-yl group at the 1-position, and an ethyl ester group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 5-bromo-1-pyridin-4-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3

InChI Key

XECFLUKHRCBUGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Br

Origin of Product

United States

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